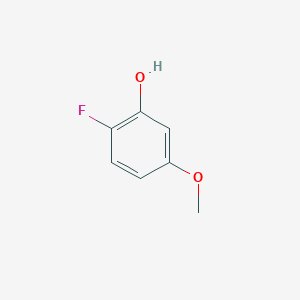

2-Fluoro-5-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCLSTPUECTXNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80556171 | |

| Record name | 2-Fluoro-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117902-16-6 | |

| Record name | 2-Fluoro-5-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117902-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-methoxyphenol from Guaiacol

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a multi-step synthesis of 5-Fluoro-2-methoxyphenol, a valuable fluorinated building block, commencing from the readily available starting material, guaiacol (2-methoxyphenol). The synthetic pathway proceeds through the formation of key intermediates, including 5-nitroguaiacol and 5-amino-2-methoxyphenol. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and tabulated quantitative data for each step.

Note on Nomenclature: The requested synthesis of "2-Fluoro-5-methoxyphenol" from guaiacol (2-methoxyphenol) presents a structural ambiguity. A direct synthesis would require a complex rearrangement of the methoxy group. It is presumed that the intended target molecule is the more synthetically accessible isomer, 5-Fluoro-2-methoxyphenol , where the fluorine atom is introduced at the 5-position of the guaiacol scaffold. This guide will focus on the synthesis of this latter, plausible compound.

Synthetic Pathway Overview

The synthesis of 5-Fluoro-2-methoxyphenol from guaiacol is accomplished via a three-step sequence:

-

Nitration of Guaiacol: The initial step involves the regioselective nitration of guaiacol to introduce a nitro group at the 5-position, yielding 5-nitroguaiacol.

-

Reduction of 5-Nitroguaiacol: The nitro group of 5-nitroguaiacol is then reduced to an amino group to form 5-amino-2-methoxyphenol.

-

Diazotization and Fluorination (Balz-Schiemann Reaction): The final step involves the conversion of the amino group to a diazonium salt, followed by a fluorodediazoniation reaction to introduce the fluorine atom, yielding the target compound, 5-fluoro-2-methoxyphenol.

Figure 1: Synthetic workflow for 5-Fluoro-2-methoxyphenol from Guaiacol.

Experimental Protocols and Data

Step 1: Synthesis of 5-Nitroguaiacol from Guaiacol

The nitration of guaiacol can yield a mixture of isomers. The following protocol, adapted from synthetic methodologies for nitro-aromatic compounds, aims to favor the formation of the 5-nitro isomer. A preliminary acylation of the phenolic hydroxyl group can be performed to direct the nitration to the desired position, followed by hydrolysis to regenerate the phenol.

Table 1: Quantitative Data for the Synthesis of 5-Nitroguaiacol

| Parameter | Value |

| Reactants | |

| Guaiacol | 1.0 eq |

| Acetic Anhydride | 1.2 eq |

| Nitric Acid | 1.1 eq |

| Acetic Acid | Solvent |

| Reaction Conditions | |

| Temperature | 0-10 °C |

| Reaction Time | 2-4 hours |

| Product | |

| Yield of 5-Nitroacetylguaiacol | ~78% [1] |

| Subsequent Hydrolysis Yield | Quantitative |

Experimental Protocol:

-

Acylation: To a stirred solution of guaiacol in a suitable solvent, slowly add acetic anhydride at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) until completion.

-

Nitration: The resulting acetylated guaiacol is dissolved in acetic acid and cooled to 0-5 °C. A mixture of nitric acid and acetic acid is then added dropwise, maintaining the low temperature. After the addition is complete, the reaction is stirred for several hours.

-

Hydrolysis: The reaction mixture is then subjected to acidic or basic hydrolysis to remove the acetyl protecting group, yielding 5-nitroguaiacol.

-

Work-up and Purification: The product is isolated by extraction and purified by recrystallization or column chromatography.

Step 2: Synthesis of 5-Amino-2-methoxyphenol from 5-Nitroguaiacol

The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation is a clean and efficient method for this conversion.

Table 2: Quantitative Data for the Synthesis of 5-Amino-2-methoxyphenol

| Parameter | Value |

| Reactants | |

| 2-Methoxy-5-nitrophenol | 40 g (236.5 mmol) |

| Palladium on Carbon (Pd/C) | 3 g |

| Methanol (MeOH) | 300 mL |

| Hydrogen (H₂) | 40 psi |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Reaction Time | 24 hours |

| Product | |

| Yield | 25 g (76%) |

Experimental Protocol:

-

To a solution of 2-methoxy-5-nitrophenol (40 g, 236.5 mmol) in methanol (300 mL), add 10% Palladium on carbon (3 g) under an inert atmosphere (e.g., Argon).

-

The suspension is degassed under vacuum and purged with hydrogen gas several times.

-

The reaction mixture is then stirred under a hydrogen atmosphere (40 psi) at room temperature for 24 hours.

-

Upon completion, the mixture is filtered to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield 5-amino-2-methoxyphenol as a solid.

Step 3: Synthesis of 5-Fluoro-2-methoxyphenol from 5-Amino-2-methoxyphenol

The final step utilizes the Balz-Schiemann reaction, a well-established method for the synthesis of aryl fluorides from aryl amines.

Table 3: Quantitative Data for the Synthesis of 5-Fluoro-2-methoxyphenol

| Parameter | Value |

| Reactants | |

| 5-Amino-2-methoxyphenol | 1.0 eq |

| Sodium Nitrite (NaNO₂) | 1.1 eq |

| Fluoroboric Acid (HBF₄) | Excess |

| Reaction Conditions | |

| Diazotization Temperature | 0-5 °C |

| Decomposition Temperature | Gentle heating |

| Product | |

| Yield | Variable, typically moderate to good |

Experimental Protocol:

-

Diazotization: 5-Amino-2-methoxyphenol is dissolved in an aqueous solution of fluoroboric acid (HBF₄) and cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (NaNO₂) in water is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the diazonium tetrafluoroborate salt may be observed as a precipitate.

-

The reaction mixture is stirred for an additional 30 minutes at low temperature.

-

Fluorination: The precipitated diazonium salt is collected by filtration and washed with cold water, cold methanol, and finally with ether, and then carefully dried.

-

The dry diazonium salt is then gently heated (thermal decomposition) until the evolution of nitrogen gas ceases. The crude product is then purified, typically by steam distillation followed by extraction and column chromatography, to yield 5-fluoro-2-methoxyphenol.

Logical Relationships in the Synthetic Pathway

The synthesis follows a logical progression of functional group transformations, where the product of each step serves as the substrate for the next.

Figure 2: Logical flow of chemical transformations.

This in-depth guide provides a robust framework for the synthesis of 5-fluoro-2-methoxyphenol from guaiacol. Researchers are advised to consult original literature and perform appropriate safety assessments before undertaking these procedures in the laboratory.

References

5-Fluoro-2-methoxyphenol (CAS: 72955-97-6): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Physicochemical Properties, Synthesis, and Potential Biological Significance of 5-Fluoro-2-methoxyphenol

Introduction

5-Fluoro-2-methoxyphenol, also known as 5-fluoroguaiacol, is a fluorinated aromatic organic compound that has garnered interest within the scientific community, particularly in the fields of pharmaceutical and agrochemical research. Its structural combination of a phenol, a methoxy group, and a fluorine atom imparts unique electronic and lipophilic properties, making it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the core properties of 5-Fluoro-2-methoxyphenol, including its physicochemical characteristics, available synthesis methodologies, safety profile, and a discussion of its potential biological activities based on related compounds.

Physicochemical Properties

The fundamental physicochemical properties of 5-Fluoro-2-methoxyphenol are summarized in the table below, providing a clear reference for laboratory and research applications.

| Property | Value | Source(s) |

| CAS Number | 72955-97-6 | [1][2] |

| Molecular Formula | C₇H₇FO₂ | [1][2] |

| Molecular Weight | 142.13 g/mol | [1][2] |

| IUPAC Name | 5-fluoro-2-methoxyphenol | |

| Synonyms | 5-Fluoroguaiacol, 2-Hydroxy-4-fluoroanisole | |

| Appearance | White to off-white solid or liquid | |

| Boiling Point | 223 °C | [1] |

| Density | 1.224 g/cm³ | [1] |

| Solubility | Soluble in organic solvents | |

| Storage Temperature | 10°C - 25°C | [1] |

Synthesis and Manufacturing

While detailed, step-by-step experimental protocols for the synthesis of 5-Fluoro-2-methoxyphenol are not extensively published in readily accessible literature, the primary synthetic route mentioned involves the use of butyllithium and trimethoxyboron with a methyl ether precursor.[3] This suggests an ortho-lithiation followed by boronation and subsequent oxidation to introduce the hydroxyl group.

A plausible synthetic pathway can be conceptualized as follows:

Caption: Plausible synthetic workflow for 5-Fluoro-2-methoxyphenol.

General Experimental Considerations (Hypothetical):

A solution of 4-fluoroanisole in an anhydrous aprotic solvent (e.g., tetrahydrofuran) would be cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A solution of n-butyllithium would then be added dropwise to effect ortho-lithiation. Following this, trimethoxyboron would be introduced to form the boronate ester intermediate. Finally, oxidative workup with hydrogen peroxide and a base like sodium hydroxide would yield the desired 5-Fluoro-2-methoxyphenol. Purification would likely be achieved through column chromatography.

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra for 5-Fluoro-2-methoxyphenol are often proprietary to chemical suppliers. However, based on the structure, the following characteristic signals can be predicted:

-

¹H NMR: Signals corresponding to the methoxy protons (a singlet), and distinct signals for the aromatic protons, showing coupling to the fluorine atom. The phenolic proton would likely appear as a broad singlet.

-

¹³C NMR: Resonances for the seven carbon atoms, with the carbon atoms near the fluorine atom showing characteristic C-F coupling.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 142.13 g/mol .

-

IR Spectroscopy: Characteristic peaks for the O-H stretch of the phenol, C-O stretches of the ether and phenol, and C-F stretch.

Safety and Handling

5-Fluoro-2-methoxyphenol is associated with several hazard classifications. Researchers and drug development professionals must handle this compound with appropriate safety precautions in a well-ventilated laboratory setting.

| Hazard Pictogram | GHS Classification | Hazard Statements | Precautionary Statements |

|

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | P260, P280, P301+P330+P331, P304+P340, P305+P351+P338, P501 |

|

| Acute Toxicity (Oral) | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage. | P280, P305+P351+P338, P310 |

Data sourced from various chemical supplier safety data sheets.

Biological Activity and Potential Applications in Drug Discovery

Direct experimental data on the biological activity of 5-Fluoro-2-methoxyphenol is limited in publicly available literature. One source describes it as a heterodimeric natural product that can induce liver microsomes in rats.[2] This suggests potential interaction with xenobiotic metabolism pathways, possibly through activation of nuclear receptors such as PXR or CAR.

The broader class of methoxyphenols, particularly guaiacol and its derivatives, exhibits a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[1][4][5] The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and membrane permeability.[6][7]

Potential Areas of Investigation:

Given the structural motifs present in 5-Fluoro-2-methoxyphenol, it could be a valuable scaffold or intermediate for developing novel therapeutic agents in the following areas:

-

Antioxidant and Anti-inflammatory Agents: The phenolic hydroxyl group is a key feature for radical scavenging. The electronic effects of the fluorine and methoxy substituents could influence this activity.

-

Enzyme Inhibitors: Many enzyme inhibitors incorporate fluorinated phenyl rings. It is plausible that this compound or its derivatives could exhibit inhibitory activity against various enzymes.

-

Antimicrobial Agents: Phenolic compounds are known for their antimicrobial properties. The fluorine atom may enhance this activity.[4]

Hypothetical Signaling Pathway Interaction:

Based on the known activities of related methoxyphenols and polyphenols, a hypothetical mechanism of anti-inflammatory action could involve the modulation of key signaling pathways such as NF-κB and MAPK.[8][9][10]

Caption: Hypothetical modulation of inflammatory signaling by 5-Fluoro-2-methoxyphenol.

Conclusion

5-Fluoro-2-methoxyphenol is a chemical compound with well-defined physicochemical properties and clear safety and handling guidelines. While its primary current use is as a synthetic intermediate, its structural features suggest a potential for interesting biological activities that warrant further investigation. For researchers and drug development professionals, this compound represents a valuable building block for the creation of novel molecules with potentially enhanced therapeutic efficacy. Future research should focus on elucidating its biological targets and mechanisms of action to fully realize its potential in medicinal chemistry.

References

- 1. [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Fluoro-2-methoxyphenol | 72955-97-6 | FF64439 [biosynth.com]

- 3. 5-Fluoro-2-methoxyphenol | 72955-97-6 [chemicalbook.com]

- 4. The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The role of natural polyphenols in cell signaling and cytoprotection against cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-Fluoro-5-methoxyphenol

An In-depth Technical Guide to 2-Fluoro-5-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound (also known as 5-Fluoro-2-methoxyphenol or 5-Fluoroguaiacol). This fluorinated aromatic compound serves as a valuable building block in medicinal chemistry and organic synthesis.

Core Chemical and Physical Properties

This compound is a substituted phenol derivative with the chemical formula C₇H₇FO₂.[1] Its structural characteristics, including a fluorine atom, a methoxy group, and a hydroxyl group on a benzene ring, impart unique properties relevant to drug design and chemical synthesis. The strategic incorporation of fluorine into molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[2][3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | 5-Fluoro-2-methoxyphenol | PubChem[4] |

| CAS Number | 72955-97-6 | ChemicalBook, Biosynth[1][5][6] |

| Molecular Formula | C₇H₇FO₂ | Biosynth, PubChem[1][4] |

| Molecular Weight | 142.13 g/mol | Biosynth, PubChem[1][4] |

| Appearance | Clear liquid | ChemicalBook[5] |

| Boiling Point | 223 °C | Biosynth, ChemicalBook[1][5] |

| Density | 1.224 g/cm³ | Biosynth, ChemicalBook[1][5] |

| Flash Point | 111 °C | ChemicalBook[5][6] |

| pKa (Predicted) | 8.97 ± 0.10 | ChemicalBook[5] |

| LogP (Predicted) | 1.54 | ChemScene[7] |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | ChemScene[7] |

| Storage Temperature | 2-8 °C or Room Temperature | ChemicalBook, BLD Pharm[5][8] |

Synthesis and Reactivity

Synthesis

5-Fluoro-2-methoxyphenol is an important intermediate for pesticides and pharmaceuticals.[6] While specific, detailed laboratory protocols are proprietary, a common synthetic route involves the use of butyllithium and trimethoxyboron.[6] Generally, the synthesis of substituted phenols can be achieved through methods like the oxidation of corresponding phenol ethers. For instance, anisole can be oxidized to a mixture of isomeric methoxyphenols.[9]

A generalized workflow for the synthesis and purification of a phenol derivative like this compound is outlined below.

Caption: Generalized workflow for chemical synthesis and purification.

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups: the hydroxyl (-OH), the methoxy (-OCH₃), and the fluorine (-F) atom.

-

Acidity and the Phenolic Hydroxyl Group : The hydroxyl group imparts acidic properties. The predicted pKa of ~8.97 is slightly more acidic than that of phenol (pKa ~9.98).[5][10][11] This is influenced by the electronic effects of the other substituents. The electron-withdrawing inductive effect of the fluorine atom helps stabilize the corresponding phenoxide conjugate base, thereby increasing acidity. Conversely, the methoxy group is electron-donating by resonance, which can destabilize the phenoxide and decrease acidity, particularly when in the para position.[10][12][13]

-

Electrophilic Aromatic Substitution : The benzene ring can undergo electrophilic aromatic substitution. The methoxy group is a strong activating, ortho-, para-directing group, while the hydroxyl group is also strongly activating and ortho-, para-directing. The fluorine atom is a deactivating but ortho-, para-directing group. The interplay of these groups directs incoming electrophiles to specific positions on the ring.

The diagram below illustrates the influence of the substituents on the molecule's properties.

Caption: Logical relationships of functional groups to properties.

Experimental Protocols: Spectroscopic Characterization

Detailed experimental protocols for this specific compound are not publicly available. However, standard analytical techniques are used for structural elucidation and purity assessment. Documentation such as NMR, HPLC, and LC-MS data is often available from suppliers.[14]

General Principles of Spectroscopic Analysis

The characterization of this compound relies on a combination of spectroscopic methods.[15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : This technique provides information about the number and types of hydrogen atoms. For this compound, one would expect distinct signals for the methoxy protons (-OCH₃), the phenolic proton (-OH), and the aromatic protons. The aromatic signals would exhibit splitting patterns (coupling) due to interactions with each other and with the fluorine atom.

-

¹³C NMR : This spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the fluorine atom would show a characteristic large coupling constant (J-coupling).

-

¹⁹F NMR : This would show a single resonance for the fluorine atom, with coupling to adjacent protons.

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups.[17] The IR spectrum of this compound would be expected to show characteristic absorption bands for:

-

A broad O-H stretch (phenol) around 3200-3600 cm⁻¹.

-

Aromatic C-H stretches just above 3000 cm⁻¹.

-

Aliphatic C-H stretches (from the methoxy group) just below 3000 cm⁻¹.

-

C=C stretches (aromatic ring) in the 1450-1600 cm⁻¹ region.

-

A strong C-O stretch (aryl ether and phenol) around 1200-1260 cm⁻¹.

-

A C-F stretch around 1000-1300 cm⁻¹.

-

-

Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be observed at an m/z value corresponding to the molecular weight (142.13).[4] High-resolution mass spectrometry (HRMS) can confirm the exact molecular formula.[15]

The general workflow for using these techniques to confirm the structure of a synthesized compound is shown below.

Caption: Standard workflow for organic compound characterization.

Applications in Drug Development

This compound and its related aldehyde, 2-Fluoro-5-methoxybenzaldehyde, are valuable intermediates in modern drug discovery.[18][19] They serve as precursors for synthesizing heterocyclic compounds, which form the structural core of many active pharmaceutical ingredients (APIs).[18]

The inclusion of the fluoro-methoxyphenyl moiety can lead to drugs with improved pharmacokinetic profiles, including:

-

Enhanced Metabolic Stability : The carbon-fluorine bond is very strong, which can block sites of metabolic oxidation, increasing the drug's half-life.[3][20]

-

Increased Lipophilicity : The fluorine atom can increase the molecule's lipophilicity, which may improve its ability to cross cell membranes.[3]

-

Modulated Acidity/Basicity : The high electronegativity of fluorine can alter the pKa of nearby functional groups, which can affect a drug's solubility and binding interactions.[20]

Safety and Handling

This compound is classified as a hazardous substance. Based on GHS classifications, it causes severe skin burns and eye damage (H314).[4][5] Some sources also indicate it may be harmful if swallowed, in contact with skin, or if inhaled.[4]

Precautionary Measures:

-

Handling : Use only in a well-ventilated area. Do not breathe dust, fume, gas, mist, vapors, or spray.[5][21] Wash hands thoroughly after handling.[21]

-

Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, eye protection, and face protection.[5][21][22]

-

Storage : Store in a cool, dry place in a tightly sealed container.[8] Store locked up.[21]

-

First Aid :

-

Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water.[21]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[21]

-

Inhalation : Remove person to fresh air and keep comfortable for breathing.[21]

-

Ingestion : Rinse mouth. Do NOT induce vomiting.[23] Seek immediate medical attention in all cases of significant exposure.

-

References

- 1. 5-Fluoro-2-methoxyphenol | 72955-97-6 | FF64439 [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. 5-Fluoro-2-methoxyphenol | C7H7FO2 | CID 2774559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Fluoro-2-methoxyphenol price,buy 5-Fluoro-2-methoxyphenol - chemicalbook [chemicalbook.com]

- 6. 5-Fluoro-2-methoxyphenol | 72955-97-6 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. 72955-97-6|5-Fluoro-2-methoxyphenol|BLD Pharm [bldpharm.com]

- 9. US3376351A - Process for producing methoxyphenol or ethoxyphenol - Google Patents [patents.google.com]

- 10. quora.com [quora.com]

- 11. quora.com [quora.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. homework.study.com [homework.study.com]

- 14. 72955-97-6 | 5-Fluoro-2-methoxyphenol | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 15. lehigh.edu [lehigh.edu]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. nbinno.com [nbinno.com]

- 19. nbinno.com [nbinno.com]

- 20. nbinno.com [nbinno.com]

- 21. kishida.co.jp [kishida.co.jp]

- 22. echemi.com [echemi.com]

- 23. fishersci.com [fishersci.com]

In-Depth Technical Guide to the Spectral Analysis of 2-Fluoro-5-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Fluoro-5-methoxyphenol (CAS No: 72955-97-6). Due to the limited public availability of experimental spectra for this specific compound, this document presents predicted spectral data based on established principles of spectroscopy and data from structurally similar compounds. It also outlines detailed, generalized experimental protocols for acquiring such data, serving as a robust resource for researchers in analytical chemistry, organic synthesis, and pharmaceutical development.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from spectral theory and analysis of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 - 7.2 | m | 3H | Ar-H |

| ~5.5 - 6.5 | s (br) | 1H | Ar-OH |

| ~3.8 | s | 3H | -OCH₃ |

Note: Predicted values are for a standard NMR solvent like CDCl₃. The chemical shift of the phenolic proton is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 (d) | C-F |

| ~145 - 150 | C-OH |

| ~140 - 145 | C-OCH₃ |

| ~110 - 125 (d) | Ar-C |

| ~100 - 115 (d) | Ar-C |

| ~100 - 110 (d) | Ar-C |

| ~55 - 60 | -OCH₃ |

Note: Carbon signals of the fluorinated aromatic ring will exhibit splitting due to C-F coupling.

Table 3: Predicted Significant IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Strong, Broad | O-H stretch |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2960 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1500 - 1600 | Medium-Strong | Aromatic C=C stretch |

| 1200 - 1300 | Strong | Aryl C-O stretch |

| 1000 - 1100 | Strong | C-F stretch |

Table 4: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Interpretation |

| 142 | Molecular Ion [M]⁺ |

| 127 | [M - CH₃]⁺ |

| 99 | [M - CH₃ - CO]⁺ |

| 71 | [C₄H₄FO]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024-4096.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of liquid or solid this compound directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium.

-

Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 m/z.

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Compare the obtained spectrum with spectral libraries for confirmation, if available.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like this compound.

Reactivity of the Hydroxyl Group in 2-Fluoro-5-methoxyphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the reactivity of the hydroxyl group in 2-Fluoro-5-methoxyphenol, a key consideration for its application in synthetic chemistry and drug development. The electronic interplay of the fluorine and methoxy substituents significantly influences the acidity, nucleophilicity, and directing effects of the phenolic hydroxyl group, thereby governing its behavior in various chemical transformations.

Electronic Effects and Acidity of the Hydroxyl Group

The acidity of the hydroxyl group in this compound is a critical parameter influencing its reactivity, particularly its ability to act as a nucleophile in its deprotonated form. The pKa value of a substituted phenol is determined by the electronic effects of the substituents on the aromatic ring.

-

Methoxy Group (-OCH₃): Located at the para position relative to the fluorine atom and meta to the hydroxyl group, the methoxy group is an electron-donating group (EDG) primarily through its resonance effect (+R) and to a lesser extent, an electron-withdrawing group through its inductive effect (-I). The resonance effect increases electron density in the aromatic ring, which tends to decrease the acidity of the phenol (increases the pKa).

-

Fluoro Group (-F): Situated ortho to the hydroxyl group, the fluorine atom is an electron-withdrawing group (EWG) through its strong inductive effect (-I) due to its high electronegativity. It also exhibits a weak electron-donating resonance effect (+R) due to its lone pairs. For halogens, the inductive effect generally outweighs the resonance effect, leading to a net withdrawal of electron density from the ring and an increase in the acidity of the phenol (decreases the pKa).

The opposing electronic effects of the methoxy and fluoro groups create a nuanced reactivity profile. The electron-withdrawing fluorine atom ortho to the hydroxyl group is expected to have a more pronounced acid-strengthening effect compared to the acid-weakening effect of the meta-positioned methoxy group. Therefore, the pKa of this compound is anticipated to be lower than that of phenol (pKa ≈ 10) and p-methoxyphenol (pKa ≈ 10.2), but likely higher than that of o-fluorophenol (pKa ≈ 8.7).

Table 1: Estimated Acidity of this compound

| Compound | Substituent Effects | Predicted pKa Range |

| This compound | -I (F) > +R (-OCH₃ at meta) | 9.0 - 9.5 |

Nucleophilicity and Reactivity in Substitution Reactions

The hydroxyl group of this compound can act as a nucleophile, particularly after deprotonation to the corresponding phenoxide ion. The nucleophilicity of the phenoxide is influenced by the electronic properties of the substituents and steric hindrance.

O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a common method for the preparation of ethers from an alkoxide and an alkyl halide. The reaction proceeds via an Sₙ2 mechanism. The phenoxide of this compound, formed by treatment with a suitable base, can react with various alkylating agents.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

-

Deprotonation: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, acetone) at room temperature, add a base such as potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq.).

-

Alkylation: Stir the mixture for 30-60 minutes, then add the alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise.

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Table 2: Representative Quantitative Data for Williamson Ether Synthesis of Substituted Phenols

| Phenol Derivative | Alkylating Agent | Base | Solvent | Yield (%) |

| General Substituted Phenols | Primary Alkyl Halides | K₂CO₃ / NaH | DMF / Acetone | 50-95[1] |

O-Acylation (Esterification)

Esterification of the hydroxyl group in this compound can be achieved through reaction with carboxylic acids (Fischer esterification) or more reactive acylating agents like acyl chlorides or anhydrides.

Experimental Protocol: General Procedure for Fischer Esterification

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), a carboxylic acid (1.2 eq.), and a catalytic amount of a strong acid (e.g., sulfuric acid) in a suitable solvent (often an excess of the alcohol reactant if it is a liquid, or a non-polar solvent like toluene).

-

Reaction: Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the ester with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or distillation.

Table 3: Representative Quantitative Data for Fischer Esterification of Phenols

| Phenol Derivative | Carboxylic Acid | Catalyst | Conditions | Yield (%) |

| Phenols | Various | H₂SO₄, p-TsOH | Reflux, water removal | Good to near quantitative[2] |

References

An In-Depth Technical Guide to the Fluorination of Methoxyphenols for the Synthesis of 2-Fluoro-5-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into phenolic structures is a critical strategy in medicinal chemistry for modulating the physicochemical and pharmacological properties of molecules. This technical guide provides a comprehensive overview of the synthesis of 2-Fluoro-5-methoxyphenol, a valuable fluorinated building block, through the electrophilic fluorination of 3-methoxyphenol. This document details the prevailing synthetic methodologies, focusing on the use of common electrophilic fluorinating agents. It includes a detailed experimental protocol, a summary of quantitative data, and characterization of the final product. The guide is intended to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction

Fluorinated organic compounds have garnered significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered acidity.[1] The targeted synthesis of fluorinated phenols, in particular, provides access to key intermediates for the development of novel bioactive molecules. This compound (also known as 5-Fluoro-2-methoxyphenol), with CAS Number 72955-97-6, is a valuable building block in organic synthesis. This guide focuses on its preparation from the readily available precursor, 3-methoxyphenol, via electrophilic aromatic substitution.

The primary challenge in the synthesis of this compound lies in the regioselective introduction of a fluorine atom onto the aromatic ring of 3-methoxyphenol. The hydroxyl and methoxy groups are both ortho-, para-directing activators, leading to potential formation of multiple isomers. However, the position ortho to the hydroxyl group and meta to the methoxy group is sterically and electronically favored for electrophilic attack.

Synthetic Methodologies

The most common and effective method for the synthesis of this compound from 3-methoxyphenol is through direct electrophilic fluorination.[1] This approach utilizes reagents that deliver an electrophilic fluorine species ("F+"), which then substitutes a hydrogen atom on the aromatic ring.

Key Electrophilic Fluorinating Agents

Several N-F reagents have been developed for safe and efficient electrophilic fluorination.[1] The most prominent among these for the fluorination of phenols are:

-

Selectfluor® (F-TEDA-BF4): 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is a user-friendly, commercially available, and powerful electrophilic fluorinating agent.[2] It is known for its high reactivity and is often the reagent of choice for the fluorination of electron-rich aromatic systems.[2]

-

N-Fluorobenzensulfonimide (NFSI): This reagent is another widely used, crystalline, and stable source of electrophilic fluorine.[3] It is generally considered to be a milder fluorinating agent than Selectfluor®, which can be advantageous in cases where substrate sensitivity is a concern.[4]

The general mechanism for electrophilic fluorination of an activated aromatic ring, such as a phenol, involves the attack of the electron-rich ring on the electrophilic fluorine atom of the N-F reagent. This is followed by the loss of a proton to regenerate the aromatic system.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Figure 1: General reaction scheme for the fluorination of 3-methoxyphenol.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 3-Methoxyphenol | C₇H₈O₂ | 124.14 |

| Selectfluor® | C₇H₁₄B₂ClF₄N₂ | 354.26 |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 |

| Dichloromethane | CH₂Cl₂ | 84.93 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

| Silica Gel | SiO₂ | 60.08 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 |

| Hexanes | - | - |

Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxyphenol (1.0 eq).

-

Dissolution: Dissolve the 3-methoxyphenol in anhydrous acetonitrile.

-

Reagent Addition: To the stirred solution at room temperature, add Selectfluor® (1.1 eq) portion-wise over 10-15 minutes. An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Experimental Workflow Diagram

References

The Potential Biological Activity of 2-Fluoro-5-methoxyphenol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms and methoxy groups into phenolic scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of molecules. This technical guide explores the potential biological activities of 2-Fluoro-5-methoxyphenol derivatives, a class of compounds poised for investigation in drug discovery. While direct and extensive research on this specific substitution pattern is emerging, this document synthesizes information from structurally related compounds to predict potential therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside visualizations of key workflows and a hypothetical signaling pathway to guide future research endeavors in this promising area.

Introduction: The Role of Fluorine and Methoxy Moieties in Drug Design

The introduction of fluorine into a molecular scaffold can significantly alter its electronic properties, pKa, lipophilicity, and metabolic stability.[1] The high electronegativity of fluorine can influence intermolecular interactions and binding affinity to biological targets.[2] Similarly, the methoxy group can impact a compound's solubility, membrane permeability, and potential for hydrogen bonding.[3] The combination of these two functional groups on a phenol ring, as in this compound, creates a unique chemical entity with the potential for diverse biological activities. Research on related methoxyphenol compounds has revealed a range of activities, including antioxidant and anti-inflammatory effects through the inhibition of enzymes like cyclooxygenase (COX)-2.[4][5] Furthermore, fluorinated compounds are prevalent in a wide array of pharmaceuticals, including anticancer and antimicrobial agents, highlighting the value of this chemical space.[6][7] This guide will extrapolate from the known activities of analogous compounds to build a case for the therapeutic potential of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of derivatives from the this compound core can be achieved through various standard organic chemistry reactions, such as etherification, esterification, or coupling reactions at the hydroxyl group, or electrophilic aromatic substitution on the phenyl ring, guided by the directing effects of the existing substituents. A generalized synthetic approach to introduce a side chain 'R' is depicted below.

General Synthetic Workflow

Caption: Generalized workflow for the synthesis of this compound derivatives.

Experimental Protocol: General Procedure for O-Alkylation

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., acetone, DMF) in a round-bottom flask, add a base (e.g., anhydrous potassium carbonate, 1.5-2.0 eq.).

-

Addition of Alkylating Agent: To the stirred suspension, add the desired alkylating agent (R-X, e.g., an alkyl halide) (1.1 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress using thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the base. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Characterize the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activities

Based on the biological activities of structurally similar compounds, derivatives of this compound are predicted to exhibit a range of therapeutic effects.

Anticancer Activity

The 5-fluorouracil (5-FU) scaffold is a well-known anticancer agent.[8][9] While structurally distinct, the presence of a fluorine atom in the this compound core is a common feature in many anticancer drugs, where it can enhance binding affinity and metabolic stability.[6] Derivatives could be designed to act as cytotoxic agents or inhibitors of specific kinases or other enzymes involved in cancer cell proliferation.

Table 1: Predicted Anticancer Activity of this compound Derivatives (Hypothetical Data)

| Compound ID | R-Group | Cell Line | IC50 (µM) |

| 2F5MP-01 | -CH2-Ph | MCF-7 | 15.2 ± 2.1 |

| 2F5MP-02 | -C(O)-Ph | HeLa | 9.8 ± 1.5 |

| 2F5MP-03 | -CH2-CH=CH2 | A549 | 22.5 ± 3.4 |

| 5-Fluorouracil | (Reference) | MCF-7 | 5.0 ± 0.8 |

Antimicrobial Activity

Phenolic compounds are known for their antimicrobial properties, often acting by disrupting microbial cell membranes.[10] The introduction of a halogen, such as fluorine, can enhance the lipophilicity and, consequently, the antimicrobial potency of phenolic compounds.[10] Derivatives of this compound could, therefore, be effective against a range of bacterial and fungal pathogens. Studies on methoxyphenol compounds like eugenol have demonstrated their efficacy against foodborne pathogens.[1]

Table 2: Predicted Antimicrobial Activity of this compound Derivatives (Hypothetical Data)

| Compound ID | R-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 2F5MP-04 | -CH2-(4-Cl-Ph) | 16 | 32 | 32 |

| 2F5MP-05 | -C(O)-(2-thienyl) | 8 | 16 | 8 |

| 2F5MP-06 | -CH2-CH2-N(CH3)2 | 32 | 64 | >64 |

| Ciprofloxacin | (Reference) | 1 | 0.5 | N/A |

Enzyme Inhibition

Derivatives of 2-methoxyphenol have been investigated as inhibitors of enzymes involved in inflammation, such as COX-2.[4] Additionally, fluorinated compounds have been designed as potent and selective enzyme inhibitors for a variety of targets.[11] By modifying the substituent at the phenolic oxygen, derivatives of this compound could be tailored to inhibit specific enzymes, such as kinases, proteases, or metabolic enzymes like α-glucosidase, for which 5-fluoro-2-oxindole derivatives have shown inhibitory activity.[12]

Table 3: Predicted Enzyme Inhibitory Activity of this compound Derivatives (Hypothetical Data)

| Compound ID | R-Group | Target Enzyme | IC50 (µM) |

| 2F5MP-07 | -C(O)-CH3 | COX-2 | 1.2 ± 0.2 |

| 2F5MP-08 | -CH2-(3-pyridyl) | 5-LOX | 5.4 ± 0.7 |

| 2F5MP-09 | -SO2-Ph | α-Glucosidase | 25.1 ± 3.9 |

| Celecoxib | (Reference) | COX-2 | 0.04 ± 0.005 |

Key Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[8]

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

In Vitro Enzyme Inhibition Assay (Fluorometric Assay)

-

Reaction Mixture Preparation: In a 96-well plate, add the appropriate buffer, the specific enzyme (e.g., COX-2, 5-LOX), and the test compound at various concentrations.[5]

-

Pre-incubation: Pre-incubate the mixture for a defined period at a specific temperature to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each compound concentration. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]

Caption: A representative workflow for screening the biological activity of newly synthesized compounds.

Potential Signaling Pathways

While specific signaling pathways for this compound derivatives have not been elucidated, their predicted anticancer activity suggests potential interaction with pathways that regulate cell survival and apoptosis. A hypothetical pathway is presented below.

Caption: A simplified, hypothetical signaling pathway illustrating a potential mechanism of anticancer action.

Conclusion and Future Directions

Derivatives of this compound represent a promising, yet underexplored, class of compounds for drug discovery. Based on structure-activity relationships of related molecules, these derivatives are predicted to possess a spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The synthetic and experimental protocols outlined in this guide provide a framework for the systematic investigation of this compound class. Future research should focus on the synthesis of a diverse library of this compound derivatives and their comprehensive biological evaluation. Positive hits from these screens should be further investigated to elucidate their mechanism of action and to identify the specific signaling pathways they modulate. Such studies will be crucial in determining the therapeutic potential of this intriguing chemical scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. [PDF] Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines | Semantic Scholar [semanticscholar.org]

- 4. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial testing of 5-fluorouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

5-Fluoro-2-methoxyphenol: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxyphenol, also known by its synonym 2-methoxy-5-fluorophenol, is a fluorinated aromatic organic compound that has garnered significant interest as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a hydroxyl, a methoxy, and a fluorine group on the benzene ring, provides multiple reactive sites and modulates the electronic properties of the molecule. This guide provides a comprehensive overview of the physicochemical properties, synthetic applications, and key reaction protocols involving 5-Fluoro-2-methoxyphenol, highlighting its utility in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

A Note on Nomenclature: While the user requested information on "2-Fluoro-5-methoxyphenol," the vast majority of scientific literature and commercial availability corresponds to its isomer, 5-Fluoro-2-methoxyphenol (CAS No. 72955-97-6) . The IUPAC naming conventions prioritize the hydroxyl group, leading to the designation "5-Fluoro-2-methoxyphenol." This guide will focus on this widely studied and utilized compound.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Fluoro-2-methoxyphenol is presented in the table below, providing essential data for reaction planning and execution.

| Property | Value | Reference |

| CAS Number | 72955-97-6 | [1][2] |

| Molecular Formula | C₇H₇FO₂ | [1][2] |

| Molecular Weight | 142.13 g/mol | [1][3] |

| Appearance | Solid | |

| Boiling Point | 223 °C | [3] |

| Density | 1.224 g/cm³ | [3] |

| pKa | 8.97 ± 0.10 (Predicted) | |

| SMILES | COC1=C(C=C(F)C=C1)O | [1] |

| InChI | InChI=1S/C7H7FO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3 | [1] |

Synthesis of 5-Fluoro-2-methoxyphenol

While this guide focuses on the applications of 5-Fluoro-2-methoxyphenol as a building block, a general understanding of its synthesis can be valuable. One reported method involves the use of butyllithium and trimethoxyboron with a suitable methyl ether precursor.[4]

Applications in Organic Synthesis

The presence of a nucleophilic hydroxyl group, an electron-donating methoxy group, and a fluorine atom that can influence regioselectivity and metabolic stability makes 5-Fluoro-2-methoxyphenol a valuable precursor for a variety of chemical transformations. It is a key intermediate in the synthesis of pharmaceuticals, such as alicylates for treating hypertension, and various pesticides.[4]

Below are some of the key reactions where 5-Fluoro-2-methoxyphenol serves as a crucial building block.

O-Alkylation and O-Arylation

The phenolic hydroxyl group is readily alkylated or arylated to introduce diverse substituents. These reactions are fundamental for creating ether linkages found in many biologically active molecules.

Electrophilic Aromatic Substitution

The benzene ring of 5-Fluoro-2-methoxyphenol is activated towards electrophilic substitution. The directing effects of the hydroxyl and methoxy groups primarily guide incoming electrophiles to the positions ortho and para to the hydroxyl group.

Cross-Coupling Reactions

The hydroxyl group can be converted into a triflate or other suitable leaving group, enabling palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Experimental Protocols

This section provides detailed, generalized experimental protocols for key reactions involving 5-Fluoro-2-methoxyphenol. These are intended as a starting point for laboratory synthesis and may require optimization based on specific substrates and desired outcomes.

Protocol 1: O-Alkylation (Williamson Ether Synthesis)

This protocol describes a general procedure for the alkylation of the hydroxyl group of 5-Fluoro-2-methoxyphenol.

Reaction Scheme:

Caption: General workflow for O-alkylation.

Materials:

-

5-Fluoro-2-methoxyphenol

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 5-Fluoro-2-methoxyphenol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling (after conversion to triflate)

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the corresponding aryl triflate of 5-Fluoro-2-methoxyphenol.

Workflow Diagram:

Caption: Synthesis of coupled product via triflate intermediate.

Step 1: Triflation

Materials:

-

5-Fluoro-2-methoxyphenol

-

Anhydrous Dichloromethane (DCM)

-

Pyridine

-

Trifluoromethanesulfonic anhydride (Tf₂O)

Procedure:

-

Dissolve 5-Fluoro-2-methoxyphenol (1.0 eq) in anhydrous DCM and cool to 0 °C.

-

Add pyridine (1.5 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.2 eq).

-

Stir the reaction at 0 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude triflate, which can often be used in the next step without further purification.

Step 2: Suzuki-Miyaura Coupling

Materials:

-

5-Fluoro-2-methoxyphenyl triflate

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phosphine ligand (e.g., SPhos, XPhos)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane or Toluene, and Water

Procedure:

-

In a reaction vessel, combine the 5-Fluoro-2-methoxyphenyl triflate (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) with a suitable ligand (e.g., SPhos, 4-10 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add degassed solvent (e.g., a mixture of dioxane and water).

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination (after conversion to triflate)

This protocol provides a general method for the amination of the aryl triflate of 5-Fluoro-2-methoxyphenol.

Signaling Pathway Diagram:

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Materials:

-

5-Fluoro-2-methoxyphenyl triflate

-

Primary or secondary amine

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Bulky electron-rich phosphine ligand (e.g., BINAP, Xantphos)

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous Toluene or Dioxane

Procedure:

-

To a dry Schlenk tube, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.4-2.0 eq).

-

Evacuate and backfill with argon.

-

Add the anhydrous solvent, followed by the 5-Fluoro-2-methoxyphenyl triflate (1.0 eq) and the amine (1.2 eq).

-

Heat the reaction mixture to 80-120 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by flash column chromatography.

Safety Information

5-Fluoro-2-methoxyphenol is harmful if swallowed and causes severe skin burns and eye damage. It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Fluoro-2-methoxyphenol is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of complex and biologically active molecules. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this important synthetic intermediate.

References

Stability and Storage of 2-Fluoro-5-methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information regarding the stability and recommended storage conditions for 2-Fluoro-5-methoxyphenol. Due to a lack of specific, publicly available stability studies on this compound, this document synthesizes information from supplier safety data sheets (SDS) and outlines best practices for its handling and storage. Furthermore, a generalized experimental protocol for conducting forced degradation studies is provided to guide researchers in assessing its stability.

Introduction

This compound is a fluorinated aromatic compound with potential applications in pharmaceutical synthesis and materials science. Understanding the chemical stability and optimal storage conditions of this reagent is critical to ensure its integrity, purity, and performance in research and development activities. This guide aims to provide a central resource for professionals working with this compound.

Recommended Storage Conditions

While specific quantitative stability data under various conditions is not publicly available, several suppliers provide general storage recommendations. These are summarized in the table below.

| Parameter | Recommendation | Source |

| Temperature | Room Temperature | [1] |

| 10°C - 25°C | [2] | |

| Atmosphere | Store in a well-ventilated place. | |

| Light | Protect from light. | |

| Moisture | Keep container tightly closed. Store in a dry place. | [2] |

General Recommendations:

Based on the available information and the chemical nature of phenolic compounds, it is prudent to store this compound in a cool, dry, and dark environment in a tightly sealed container to prevent potential degradation from heat, moisture, and light.

Potential Degradation Pathways

While specific degradation products for this compound have not been documented in the literature reviewed, phenols and their ethers can be susceptible to several degradation pathways:

-

Oxidation: Phenolic compounds can be prone to oxidation, which may be accelerated by exposure to air (oxygen), light, and trace metal impurities. This can lead to the formation of colored impurities.

-

Photolysis: Aromatic compounds, including fluorinated ones, can undergo photolytic degradation upon exposure to UV light. This can involve the cleavage of the C-F bond or other ring modifications.

-

Thermolysis: At elevated temperatures, thermal decomposition can occur, potentially leading to the cleavage of the methoxy group or other fragmentation of the molecule.

The following diagram illustrates a logical workflow for the proper handling and storage of this compound to minimize degradation.

Figure 1. Recommended workflow for the handling and storage of this compound.

Experimental Protocol: Forced Degradation Study

To determine the intrinsic stability of this compound and identify potential degradation products, a forced degradation study can be conducted. The following is a generalized protocol based on ICH guidelines. Researchers should adapt this protocol based on their specific analytical capabilities.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating analytical method.

Materials and Equipment:

-

This compound

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for hydrolysis studies

-

Hydrogen peroxide (H₂O₂) for oxidative studies

-

High-Performance Liquid Chromatograph (HPLC) with a UV or PDA detector

-

Mass Spectrometer (MS) for identification of degradation products (optional but recommended)

-

Photostability chamber

-

Oven

Analytical Method Development (Initial Phase):

-

Develop a reversed-phase HPLC method capable of resolving the parent peak of this compound from any potential impurities or degradation products.

-

A common starting point would be a C18 column with a mobile phase gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol.

-

The detection wavelength should be selected based on the UV spectrum of this compound.

Forced Degradation Conditions:

-

Acid Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Add an equal volume of 0.1 M HCl.

-

Heat the mixture at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Follow the same procedure as acid hydrolysis but use 0.1 M NaOH instead of HCl.

-

Neutralize the samples with 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound.

-

Add a solution of 3% hydrogen peroxide.

-

Keep the mixture at room temperature or slightly elevated temperature and monitor at various time points.

-

Analyze the samples by HPLC.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in an oven at a temperature below its melting point (e.g., 50-70°C) for a specified duration.

-

Also, prepare a solution of the compound and expose it to the same thermal stress.

-

Analyze the samples at different time intervals.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

Analyze both the exposed and control samples.

-

Data Analysis:

-

Quantify the amount of this compound remaining at each time point under each stress condition.

-

Calculate the percentage degradation.

-

Analyze the chromatograms for the appearance of new peaks, which represent degradation products.

-

If coupled with a mass spectrometer, attempt to identify the mass of the degradation products to propose potential degradation pathways.

The following diagram illustrates the general workflow for a forced degradation study.

References

Navigating the Landscape of Fluorinated Phenols: A Technical Guide to 2-Fluoro-5-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. Fluorinated phenols, in particular, are valuable building blocks in the synthesis of complex pharmaceutical agents. This technical guide focuses on 2-Fluoro-5-methoxyphenol, a specific isomer that, despite its potential utility, presents challenges in sourcing and synthesis. This document provides a comprehensive overview of the available information, including data on a commercially prevalent isomer, and outlines a prospective synthetic route for researchers interested in obtaining this specific compound. The judicious placement of fluorine can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated intermediates like this compound of high interest in drug discovery programs.[1]

Commercial Availability: A Tale of Two Isomers

Extensive searches for commercial suppliers of high-purity This compound have revealed a significant challenge: this specific isomer does not appear to be readily available from major chemical vendors. There is no distinct CAS number assigned to this compound in prominent chemical databases.

In stark contrast, the isomeric compound, 5-Fluoro-2-methoxyphenol (CAS: 72955-97-6) , is widely available from a multitude of suppliers. This highlights a common challenge in sourcing specialized chemical intermediates, where isomeric purity and availability can vary dramatically.

For researchers whose synthetic strategies can accommodate it, 5-Fluoro-2-methoxyphenol represents a readily accessible alternative. Below is a summary of typical specifications for commercially available high-purity 5-Fluoro-2-methoxyphenol.

Table 1: Representative Properties of Commercial 5-Fluoro-2-methoxyphenol (CAS: 72955-97-6)

| Property | Typical Value | Source |

| Purity | ≥98% | --INVALID-LINK-- |

| Molecular Formula | C₇H₇FO₂ | --INVALID-LINK-- |

| Molecular Weight | 142.13 g/mol | --INVALID-LINK-- |

| Boiling Point | 223 °C | --INVALID-LINK-- |

| Density | 1.224 g/cm³ | --INVALID-LINK-- |

| Storage | Room temperature, in a well-closed container | --INVALID-LINK-- |

Proposed Synthesis of this compound